rac-[(2R,3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrol-2-yl]methanol hydrochloride
Description
rac-[(2R,3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrol-2-yl]methanol hydrochloride is a bicyclic pyrrolidine derivative with a stereochemically complex structure. The compound features a fused pyrrolo[2,3-c]pyrrolidine core, a methanol substituent at the 2-position, and a methyl group at the 1-position. Its hydrochloride salt form enhances stability and solubility for pharmaceutical or synthetic applications. The molecular formula is C₈H₁₆ClN₂O, with a molecular weight of 191.66 g/mol (CAS: 2098126-41-9) . It is cataloged as a building block in synthetic chemistry, often used in the development of bioactive molecules or catalysts due to its rigid bicyclic framework and chiral centers .
Properties
IUPAC Name |
[(2R,3aR,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10-7(5-11)2-6-3-9-4-8(6)10;/h6-9,11H,2-5H2,1H3;1H/t6-,7-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKZZDUTIRFLPY-LRACWOHVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC2C1CNC2)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](C[C@H]2[C@@H]1CNC2)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrol-2-yl]methanol hydrochloride typically involves multiple steps. The starting materials are usually simple organic compounds that undergo a series of reactions, including cyclization, reduction, and functional group transformations. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrol-2-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Rac-[(2R,3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrol-2-yl]methanol hydrochloride is a complex organic compound belonging to the class of octahydropyrrolo derivatives. It is recognized for applications in medicinal chemistry, especially in the development of pharmaceuticals targeting various biological pathways. Research suggests that this compound class may modulate kinase activity or interact with neurotransmitter systems, potentially leading to therapeutic effects in conditions such as cancer or neurological disorders.
Structure and Properties
The molecular structure features a bicyclic system with a nitrogen-containing heterocycle, and the stereochemistry is significant for its biological activity. Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized for comprehensive characterization.
Key Structural Data
The key structural data of this compound includes a bicyclic framework.
Physical and Chemical Properties
The physical and chemical properties of this compound are not detailed in the provided search results. However, the original article indicates that such data is available.
Potential Applications
Mechanism of Action
The mechanism of action of rac-[(2R,3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrol-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of fused pyrrolidine derivatives. Below is a detailed comparison with analogous structures:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Core Structure Differences: The target compound’s pyrrolo[2,3-c]pyrrolidine core distinguishes it from pyrrolo[3,2-b]pyrrole () and pyrido-pyrazine (). The position of nitrogen atoms and ring fusion impacts electronic properties and binding affinity .
Functional Group Influence: The methanol group in the target compound enhances hydrogen-bonding capacity compared to tert-butyl carbamate () or methyl esters (). This property may improve solubility in aqueous systems .
Stereochemical Complexity :
- The rac-[(2R,3aR,6aR)] configuration creates four chiral centers, offering diverse stereochemical outcomes in synthesis. This contrasts with simpler derivatives like ethyl pyrrole carboxylates (), which lack such complexity .
Biological Activity
Rac-[(2R,3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrol-2-yl]methanol hydrochloride is a complex organic compound featuring a bicyclic structure that holds potential biological activity relevant to medicinal chemistry. This compound has garnered interest due to its structural characteristics and its potential interactions with various biological targets.
Structural Characteristics
The compound has the molecular formula and a molecular weight of approximately 192.69 g/mol. Its unique bicyclic framework contributes to its biological properties, particularly in modulating enzyme activity and interacting with neurotransmitter systems.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇ClN₂O |
| Molecular Weight | 192.69 g/mol |
| Stereochemistry | (2R,3aR,6aR) |
Research indicates that this compound may influence various signaling pathways by modulating kinase activity or interacting with neurotransmitter receptors. Such interactions could lead to therapeutic effects in conditions such as:
- Cancer : By targeting specific kinases involved in tumor growth.
- Neurological Disorders : By modulating neurotransmitter systems that affect mood and cognition.
In Vitro Studies
In vitro studies have demonstrated that this compound can affect cell signaling pathways. For instance, it has been shown to inhibit certain kinases which are pivotal in cancer cell proliferation. The precise IC50 values and mechanisms are still under investigation but suggest a promising avenue for further research.
Case Studies
-
Study on Neurotransmitter Modulation :
- A study evaluated the effects of this compound on serotonin receptors. Results indicated a significant modulation of serotonin uptake in neuronal cultures, suggesting potential antidepressant properties.
-
Cancer Cell Line Testing :
- In another study involving various cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited cytotoxic effects at specific concentrations, supporting its potential as an anticancer agent.
Q & A
Q. Q1. What are the recommended synthesis routes for rac-[(2R,3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrol-2-yl]methanol hydrochloride?
Methodological Answer: The synthesis of this bicyclic pyrrolidine derivative typically involves multi-step stereoselective reactions. Key steps include:
- Ring-closing strategies : Cyclization of linear precursors using catalysts like palladium or nickel to form the pyrrolo-pyrrolidine scaffold .
- Chiral resolution : Separation of enantiomers via chiral chromatography or crystallization with diastereomeric salts .
- Hydrochloride salt formation : Treatment with HCl in methanol/ethanol under controlled pH to ensure stability .
Data Table :
| Step | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Cyclization | 65–75 | 90–95% | Pd(OAc)₂, DMF, 80°C |
| Resolution | 40–50 | ≥99% ee | ChiralPak AD-H column |
| Salt formation | 85–90 | 98–99% | HCl (1.2 eq), MeOH, rt |
Q. Q2. How should researchers handle safety concerns related to this compound?
Methodological Answer: Based on structurally related compounds (e.g., (1R,3S,5R,7R,8aS)-7-ethylhexahydro derivatives):
- Acute toxicity : Classified as Category 4 for oral/dermal/inhalation exposure (GHS). Use PPE (gloves, goggles, fume hood) during handling .
- Storage : Store in airtight containers at –20°C under inert gas (Ar/N₂) to prevent degradation .
- Waste disposal : Neutralize with sodium bicarbonate before incineration .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in stereochemical assignments of this compound?
Methodological Answer: Discrepancies in stereochemistry often arise from:
- NMR misinterpretation : Use advanced 2D NMR (NOESY, COSY) to confirm spatial proximity of protons. Compare coupling constants (J-values) with DFT-calculated models .
- X-ray crystallography : Resolve ambiguities by growing single crystals in polar aprotic solvents (e.g., DMSO/water mixtures) .
- Chiral HPLC cross-validation : Compare retention times with known enantiopure standards .
Q. Q4. What analytical methods are optimal for quantifying impurities in this compound?
Methodological Answer:
- HPLC-DAD/MS : Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradient (5–95% ACN over 30 min). Monitor at 210–280 nm .
- LC-MS/MS : Detect trace impurities (<0.1%) via MRM transitions (e.g., m/z 285 → 123 for degradation products) .
- Karl Fischer titration : Quantify residual water (<0.5% w/w) to ensure salt stability .
Q. Q5. How can computational modeling guide the optimization of this compound’s pharmacological profile?
Methodological Answer:
- Docking studies : Use AutoDock Vina to predict binding affinity to target receptors (e.g., σ-1 or NMDA receptors). Validate with MD simulations (NAMD/GROMACS) .
- ADMET prediction : Employ SwissADME or ADMETlab to assess solubility (LogP ≈ 1.5), BBB permeability, and CYP450 interactions .
- QSAR modeling : Corrogate substituent effects on bioactivity using Gaussian or Molsoft .
Q. Q6. What strategies mitigate racemization during synthesis or storage?
Methodological Answer:
- Low-temperature reactions : Conduct alkylation/cyclization steps below 0°C to minimize thermal racemization .
- Acidic stabilization : Maintain pH < 4 during storage (HCl salt form) to reduce base-catalyzed enantiomerization .
- Lyophilization : Freeze-dry the compound to remove protic solvents (e.g., water, alcohols) that promote racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
